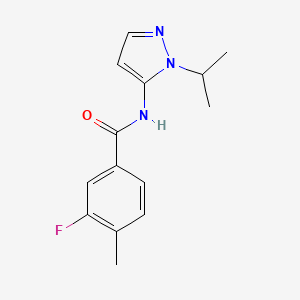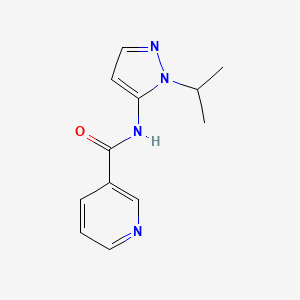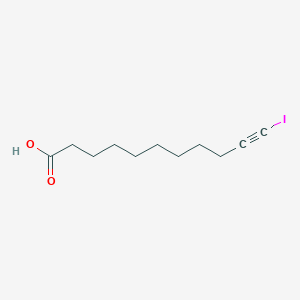
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide, also known as FMPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPPB belongs to the class of benzamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide involves the modulation of various signaling pathways in cells. 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth. Activation of the AMPK pathway by 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to have various biochemical and physiological effects in cells. In addition to its anti-inflammatory and anti-cancer properties, 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in mice. This is thought to be due to the activation of the AMPK pathway, which is involved in the regulation of glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide is its poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide. One area of research is the development of more potent and selective derivatives of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide for the treatment of various diseases. Another area of research is the investigation of the potential use of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, the development of novel drug delivery systems for 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide could improve its efficacy and reduce its toxicity in vivo.
Métodos De Síntesis
The synthesis of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-propan-2-ylpyrazole in the presence of triethylamine to form 4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide. Finally, the compound is fluorinated using potassium fluoride and cesium fluoride to obtain 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide.
Aplicaciones Científicas De Investigación
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been studied for its potential therapeutic applications in various diseases. One of the main areas of research is its anti-inflammatory properties. 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in human monocytes, which are involved in the pathogenesis of various inflammatory diseases.
Another area of research is the potential use of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide in the treatment of cancer. 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of 3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide in cancer cells involves the induction of apoptosis, or programmed cell death, and the inhibition of cell proliferation.
Propiedades
IUPAC Name |
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)18-13(6-7-16-18)17-14(19)11-5-4-10(3)12(15)8-11/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJHIJZAXMGICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NN2C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)





![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)

![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)